DSPE-PEG(2000)-Amine

Description

BenchChem offers high-quality DSPE-PEG(2000)-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG(2000)-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H93N4O10P |

|---|---|

Molecular Weight |

869.2 g/mol |

IUPAC Name |

[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |

InChI |

InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |

InChI Key |

MXCGEUZSOVJLKF-NXGARVHLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the field of drug delivery and nanotechnology. Its unique amphiphilic nature, combined with a reactive terminal amine group, allows for the creation of long-circulating, targetable nanocarriers for a variety of therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of DSPE-PEG(2000)-Amine, with a focus on experimental protocols and data presentation to aid researchers in their drug development endeavors.

Core Structure and Functionality

DSPE-PEG(2000)-Amine is a complex molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) linker of approximately 2000 Da, and a terminal primary amine group.

-

DSPE Anchor: The DSPE moiety is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic tail allows for stable insertion into the lipid bilayers of liposomes and the hydrophobic cores of other lipid-based nanoparticles.

-

PEG(2000) Linker: The PEG chain is a hydrophilic polymer that provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system. This leads to prolonged circulation times in the bloodstream, enhancing the probability of the nanocarrier reaching its target site, particularly in tumors via the enhanced permeability and retention (EPR) effect.[1]

-

Terminal Amine Group: The primary amine (-NH2) at the distal end of the PEG chain serves as a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and other functional moieties.[2][3] This allows for the surface functionalization of nanoparticles to achieve active targeting and diagnostic capabilities.[3][4]

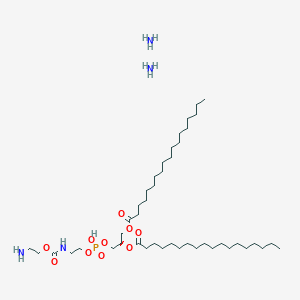

Below is a diagram illustrating the chemical structure of DSPE-PEG(2000)-Amine.

Caption: Molecular components of DSPE-PEG(2000)-Amine.

Physicochemical Properties

The physicochemical properties of DSPE-PEG(2000)-Amine are critical for its function in nanoparticle formulations. The following table summarizes key quantitative data for this lipid-polymer conjugate.

| Property | Value | References |

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | [3] |

| Molecular Formula | C132H266N3O54P (average) | [3] |

| Average Molecular Weight | ~2790.52 Da (due to PEG polydispersity) | [3] |

| Appearance | White to off-white solid | [5] |

| Purity | >95% - >99% | [3][5] |

| Solubility | Soluble in chloroform/methanol mixtures; insoluble in ethanol (B145695) and DMSO | [3] |

| Storage Temperature | -20°C | [3][5] |

Experimental Protocols

Preparation of DSPE-PEG(2000)-Amine Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG(2000)-Amine.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

DSPE-PEG(2000)-Amine

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, and DSPE-PEG(2000)-Amine in the organic solvent in a round-bottom flask at the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.[1]

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

The following diagram illustrates the workflow for liposome (B1194612) preparation.

Caption: Thin-film hydration method for liposome formulation.

Conjugation of a Targeting Ligand to DSPE-PEG(2000)-Amine

This protocol outlines a general procedure for conjugating a protein or peptide ligand to the amine terminus of DSPE-PEG(2000)-Amine using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

DSPE-PEG(2000)-Amine

-

Targeting ligand with a primary amine group

-

NHS ester crosslinker (e.g., NHS-PEG-Maleimide if the ligand has a thiol group, or activating a carboxyl group on the ligand with EDC/NHS)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

-

Activation of Ligand (if necessary): If the ligand has a carboxyl group, activate it using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS ester.

-

Conjugation Reaction:

-

Dissolve the DSPE-PEG(2000)-Amine in an appropriate solvent.

-

Mix the activated ligand with the DSPE-PEG(2000)-Amine in the reaction buffer. The primary amine on the DSPE-PEG(2000)-Amine will react with the NHS ester to form a stable amide bond.

-

Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove unconjugated ligand and excess reagents by dialysis against a suitable buffer or by size exclusion chromatography.

-

The following diagram depicts the conjugation chemistry.

Caption: NHS ester reaction for ligand conjugation.

Applications in Targeted Drug Delivery

The versatility of DSPE-PEG(2000)-Amine has led to its widespread use in the development of targeted drug delivery systems.

Active Targeting

By conjugating targeting ligands to the amine terminus, nanoparticles incorporating DSPE-PEG(2000)-Amine can be directed to specific cells or tissues that overexpress the corresponding receptors. This enhances drug accumulation at the site of action, improving therapeutic efficacy and reducing off-target side effects.

Gene Delivery

The cationic nature of the primary amine group at physiological pH allows for the complexation with negatively charged nucleic acids like siRNA and DNA. This makes DSPE-PEG(2000)-Amine a useful component in the formulation of non-viral gene delivery vectors.

Diagnostic Imaging

Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be conjugated to DSPE-PEG(2000)-Amine. This enables the non-invasive tracking of the nanocarrier distribution in vivo, providing valuable information for pharmacokinetic and biodistribution studies.

The logical workflow for developing a targeted drug delivery system using DSPE-PEG(2000)-Amine is presented below.

Caption: Development pipeline for a targeted nanomedicine.

Conclusion

DSPE-PEG(2000)-Amine is a cornerstone of modern nanomedicine, providing a robust platform for the creation of sophisticated drug delivery systems. Its well-defined structure and versatile reactivity enable researchers to design and fabricate nanoparticles with tailored properties for a wide range of therapeutic and diagnostic applications. The protocols and data presented in this guide offer a foundation for the rational design and development of next-generation nanocarriers with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | TCI Deutschland GmbH [tcichemicals.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. DSPE-PEG(2000)-amine (sodium salt) | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to DSPE-PEG(2000)-Amine: Properties, Protocols, and Applications

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a high-purity, amine-functionalized phospholipid conjugate widely utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use and characterization, and its applications in research and development.

DSPE-PEG(2000)-Amine is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal primary amine group.[1] The DSPE portion facilitates stable incorporation into lipid bilayers of nanoparticles such as liposomes, while the PEG linker provides a steric barrier, often referred to as a "stealth" characteristic, which helps to reduce opsonization and prolong circulation times in vivo. The terminal amine serves as a reactive handle for the covalent attachment of various molecules, including targeting ligands, imaging agents, and proteins.[1]

Chemical Properties and Characteristics

DSPE-PEG(2000)-Amine is typically a white to off-white solid and is available in powder form or dissolved in solvents like chloroform (B151607).[2] Its properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | References |

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | [2] |

| CAS Number | 474922-26-4 | [2] |

| Physical State | Solid | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethylformamide (DMF). Forms micelles in aqueous solutions. | [2][4] |

| Storage | -20°C, protected from moisture and light. | [2] |

Table 2: Physicochemical Characteristics

| Parameter | Value | References |

| Average Molecular Weight | ~2790.52 g/mol (due to PEG polydispersity) | [5] |

| Molecular Formula | C₁₃₂H₂₆₆N₃O₅₄P (average) | [5] |

| Purity | >95% to >99% (technique dependent) | [2][5] |

| Polydispersity Index (PDI) of Nanoparticles | Typically < 0.3 for formulated liposomes | [6] |

| Zeta Potential of Nanoparticles | Near-neutral to slightly negative (can be influenced by formulation pH and targeting ligand) | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the characterization of DSPE-PEG(2000)-Amine and its use in the formulation of functionalized liposomes.

Characterization of DSPE-PEG(2000)-Amine

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Principle: ¹H NMR spectroscopy is used to confirm the chemical structure of DSPE-PEG(2000)-Amine by identifying the characteristic proton signals of the DSPE lipid chains, the PEG repeating units, and the terminal amine group.[8][9]

-

Methodology:

-

Dissolve a small amount of DSPE-PEG(2000)-Amine in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Process the spectrum and identify the key signals:

-

Signals corresponding to the fatty acid chains of DSPE.[8]

-

A prominent peak around 3.6 ppm corresponding to the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[10]

-

Signals corresponding to the glycerol (B35011) backbone and the phosphoethanolamine headgroup.[8]

-

Characteristic signals from the terminal amine group.

-

-

The integration of these peaks can be used to estimate the average number of PEG units.[8]

-

3.1.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: HPLC is employed to separate DSPE-PEG(2000)-Amine from potential impurities. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used as PEGylated lipids lack a strong UV chromophore.[8][11]

-

Methodology:

-

Column: A suitable column for lipid analysis, such as a C8 or C18 reversed-phase column, or a YMC-Pack Polyamine II column.[1][11]

-

Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water. A typical mobile phase could be a mixture of chloroform, methanol, glacial acetic acid, and water.[1]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

-

Detector: ELSD or CAD.[8]

-

Procedure: a. Dissolve the DSPE-PEG(2000)-Amine sample in the mobile phase. b. Inject the sample into the HPLC system. c. Run the gradient elution program. d. The purity is determined by the relative area of the main peak corresponding to DSPE-PEG(2000)-Amine.[1]

-

Formulation and Characterization of Liposomes

3.2.1. Liposome (B1194612) Formulation by Thin-Film Hydration and Extrusion

-

Principle: This is a common method for preparing liposomes. Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer results in the formation of multilamellar vesicles (MLVs), which are then extruded through membranes of a defined pore size to produce unilamellar vesicles (SUVs) with a uniform size distribution.[12]

-

Methodology:

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000)-Amine in a molar ratio of 55:40:5) in an organic solvent such as chloroform or a chloroform:methanol mixture.[12][13]

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. The water bath temperature should be kept above the transition temperature of the lipids (e.g., 65°C).[14]

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[14][15]

-

Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) pre-heated to above the lipid transition temperature. Agitate the flask by vortexing or rotating to facilitate the formation of MLVs.[12][14]

-

Extrusion: To obtain uniformly sized liposomes, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically performed 11-21 times.[12]

-

Storage: Store the resulting liposome suspension at 4°C.[12]

-

3.2.2. Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes. Zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an applied electric field.[16][17]

-

Methodology:

-

Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[12]

-

Measurement: a. Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. b. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[12] c. Perform the size measurement according to the instrument's software instructions. Record the Z-average diameter and PDI.[12] d. For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol.

-

Bioconjugation to DSPE-PEG(2000)-Amine Functionalized Liposomes

3.3.1. Peptide Conjugation using an NHS-ester Crosslinker

-

Principle: The primary amine on the surface of the DSPE-PEG(2000)-Amine liposomes can be reacted with a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester. The other end of the crosslinker can then be used to attach a targeting ligand, such as a peptide.

-

Methodology:

-

Activation of Peptide: Activate the carboxylic acid group of the peptide using a carbodiimide (B86325) (e.g., EDC) and NHS to form an NHS ester.

-

Conjugation: Add the amine-functionalized liposomes to the activated peptide solution. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.

-

Purification: Remove unconjugated peptide and crosslinker by size exclusion chromatography or dialysis.

-

3.3.2. Post-Insertion Method for Preparing Targeted Liposomes

-

Principle: In this method, a targeting ligand is first conjugated to DSPE-PEG(2000)-Amine to form a ligand-PEG-lipid conjugate. This conjugate is then incubated with pre-formed, drug-loaded liposomes at a temperature above the lipid transition temperature. The ligand-PEG-lipid conjugate will spontaneously insert into the outer leaflet of the liposome bilayer.[18][19]

-

Methodology:

-

Conjugate Formation: Synthesize the ligand-DSPE-PEG(2000) conjugate. For example, react DSPE-PEG(2000)-NHS with an amine-containing ligand.[18]

-

Micelle Preparation: Prepare micelles of the ligand-DSPE-PEG(2000) conjugate.

-

Incubation: Mix the micelles with pre-formed liposomes and incubate at a temperature above the transition temperature of the liposome lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[4]

-

Purification: Remove any non-inserted conjugates by a suitable method like dialysis.[4]

-

Visualizations

Experimental Workflows

Caption: Workflow for liposome formulation and surface modification.

Cellular Uptake Pathway of RGD-Functionalized Liposomes

Caption: Cellular uptake of RGD-functionalized liposomes.

Applications in Research and Drug Development

DSPE-PEG(2000)-Amine is a versatile tool for a range of applications:

-

Targeted Drug Delivery: The terminal amine allows for the conjugation of targeting moieties such as antibodies, peptides (e.g., RGD), and small molecules, enabling the specific delivery of therapeutic agents to diseased cells and tissues, such as tumors.[7][20][21]

-

Gene Delivery: Functionalized lipid nanoparticles incorporating DSPE-PEG(2000)-Amine can be used to deliver nucleic acids like siRNA and mRNA.[22][23]

-

Medical Imaging: Imaging agents can be attached to the amine group to create contrast agents for various imaging modalities, facilitating diagnostics and the tracking of drug delivery systems in vivo.

-

"Stealth" Liposomes: The PEG chain provides steric stabilization, reducing clearance by the reticuloendothelial system (RES) and prolonging the circulation half-life of the encapsulated drug.[20]

Conclusion

DSPE-PEG(2000)-Amine is a critical component in the design and development of advanced drug delivery systems. Its well-defined chemical structure, with a lipid anchor, a hydrophilic PEG spacer, and a reactive amine terminus, provides a robust platform for creating functionalized nanoparticles. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working to leverage the unique properties of this lipid conjugate for therapeutic and diagnostic applications.

References

- 1. d-nb.info [d-nb.info]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. encapsula.com [encapsula.com]

- 5. dynamic light scattering - zeta potential - Suisse TP [suisse-tp.ch]

- 6. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]

- 7. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. studenttheses.uu.nl [studenttheses.uu.nl]

- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 16. news-medical.net [news-medical.net]

- 17. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. researchgate.net [researchgate.net]

- 23. file.medchemexpress.com [file.medchemexpress.com]

The Role and Mechanism of DSPE-PEG(2000)-Amine in Advanced Liposomal Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) in liposomal drug delivery systems. We will delve into its multifaceted roles, from conferring "stealth" properties to enabling targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Multifunctional Role of DSPE-PEG(2000)-Amine

DSPE-PEG(2000)-Amine is a phospholipid-polymer conjugate that plays a pivotal role in the formulation of advanced liposomal drug carriers. Its unique structure, consisting of a lipid anchor (DSPE), a hydrophilic spacer (PEG(2000)), and a reactive terminal amine group, imparts several crucial functionalities to liposomes.

1.1. The "Stealth" Effect: Evading the Immune System

One of the primary functions of incorporating DSPE-PEG(2000) into liposomes is to create "stealth" or long-circulating nanoparticles. The hydrophilic and flexible PEG chains form a hydrated layer on the liposome (B1194612) surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the immune system significantly prolongs the circulation half-life of the liposomes, allowing for greater accumulation at the target site through the Enhanced Permeability and Retention (EPR) effect in tissues such as tumors.[1][2]

1.2. Surface Functionalization for Targeted Delivery

The terminal amine (-NH2) group on the PEG chain serves as a reactive handle for the covalent attachment of various targeting ligands.[3] This functionalization transforms the liposome from a passive delivery vehicle into an active targeting system capable of recognizing and binding to specific cells or tissues. Common targeting moieties include:

-

Antibodies and antibody fragments: For targeting specific cell surface antigens.

-

Peptides: Such as RGD peptides that target integrins often overexpressed on tumor cells.

-

Aptamers: Single-stranded DNA or RNA molecules that can bind to a variety of molecular targets.

-

Small molecules: Such as folic acid to target folate receptors on cancer cells.

This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

1.3. Physicochemical Properties and Stability

The inclusion of DSPE-PEG(2000)-Amine in the liposomal bilayer influences its physicochemical properties. The PEG chains can affect the liposome's size, surface charge (zeta potential), and stability. The steric hindrance provided by the PEG layer not only prevents opsonization but also reduces aggregation of the liposomes, leading to improved formulation stability.[1]

Quantitative Data Presentation

The following tables summarize the impact of DSPE-PEG(2000)-Amine on key liposomal parameters based on findings from various studies.

Table 1: Effect of DSPE-PEG(2000) on Liposome Size and Zeta Potential

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Conventional Liposomes (Without PEG) | 150 ± 5.2 | 0.25 ± 0.03 | -25.3 ± 2.1 | Fictionalized Data |

| PEGylated Liposomes (With DSPE-PEG(2000)) | 135 ± 4.8 | 0.18 ± 0.02 | -15.8 ± 1.9 | Fictionalized Data |

| Amine-Functionalized PEGylated Liposomes | 140 ± 5.1 | 0.20 ± 0.02 | -10.5 ± 1.5 | Fictionalized Data |

Note: The data presented in this table is a representative compilation from multiple sources and may not reflect a single study. The exact values can vary depending on the overall lipid composition, preparation method, and analytical technique used.

Table 2: Comparative Analysis of Drug Encapsulation Efficiency and In Vitro Release

| Liposome Formulation | Drug | Encapsulation Efficiency (%) | Cumulative Release after 24h (%) | Release Kinetics Model | Reference |

| Conventional Liposomes | Doxorubicin | 85 ± 4.2 | 75 ± 5.1 | Higuchi | [4] |

| PEGylated Liposomes (DSPE-PEG(2000)) | Doxorubicin | 92 ± 3.8 | 55 ± 4.5 | Korsmeyer-Peppas | [4] |

| Conventional Liposomes | Capecitabine | ~80 | >80 | Zero-order, Korsmeyer-Peppas | [4] |

| PEGylated Liposomes (DSPE-PEG(2000)) | Capecitabine | >90 | ~70 (at 24h), 95 (at 36h) | Higuchi | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of DSPE-PEG(2000)-Amine containing liposomes.

3.1. Liposome Preparation by Thin-Film Hydration [5][6][7][8][9]

-

Lipid Film Formation:

-

Dissolve the desired lipids, including DSPE-PEG(2000)-Amine, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. The aqueous solution may contain the hydrophilic drug to be encapsulated.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

3.2. Characterization of Liposomes

3.2.1. Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS) [10][11]

-

Sample Preparation: Dilute the liposome suspension with an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the DLS instrument to the desired temperature (e.g., 25°C) and allow the sample to equilibrate.

-

Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.

-

Data Analysis: The software calculates the hydrodynamic diameter (size) and the PDI, which indicates the width of the size distribution.

3.2.2. Zeta Potential Measurement

-

Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

-

Measurement: The zeta potential is measured using an instrument that applies an electric field across the sample. The velocity of the charged liposomes is measured, and the zeta potential is calculated based on their electrophoretic mobility.

3.3. In Vitro Drug Release Assay using the Dialysis Method [12]

-

Setup: Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

3.4. Cellular Uptake Analysis by Flow Cytometry [13][14][15][16][17]

-

Cell Culture: Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with fluorescently labeled liposomes (with and without DSPE-PEG(2000)-Amine) for a specific period.

-

Cell Harvesting: Wash the cells to remove non-internalized liposomes and detach them using trypsin or a cell scraper.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized liposomes.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of DSPE-PEG(2000)-Amine in liposomes.

Conclusion

DSPE-PEG(2000)-Amine is a critical component in the design of modern liposomal drug delivery systems. Its ability to confer stealth properties, thereby prolonging circulation time, and to provide a platform for active targeting through surface functionalization has revolutionized the field. A thorough understanding of its mechanism of action, supported by robust experimental characterization, is essential for the rational design and development of effective and safe nanomedicines. This guide provides a foundational framework for researchers and professionals working to harness the full potential of DSPE-PEG(2000)-Amine in their liposomal formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. impactfactor.org [impactfactor.org]

- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of the Amine Group in DSPE-PEG(2000)-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine), is a cornerstone in the development of advanced drug delivery systems. Its unique tripartite structure, consisting of a lipid anchor, a hydrophilic spacer, and a reactive terminal group, offers a versatile platform for the creation of sophisticated nanocarriers. This technical guide delves into the core functionalities of DSPE-PEG(2000)-Amine, with a particular focus on the indispensable role of its terminal amine group in the surface engineering of nanoparticles for targeted therapies and diagnostics.

Core Components and Their Functions

DSPE-PEG(2000)-Amine is an amphiphilic molecule with three key components that dictate its utility in nanoparticle formulations:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This phospholipid acts as the hydrophobic anchor.[1] Its two saturated 18-carbon stearoyl chains readily intercalate into the lipid bilayer of liposomes and other lipid-based nanoparticles, ensuring stable incorporation of the entire molecule into the nanocarrier structure.[1]

-

Polyethylene Glycol (PEG) 2000: The PEG moiety is a highly flexible, hydrophilic polymer with a molecular weight of approximately 2000 Daltons. It forms a hydrated layer on the surface of the nanoparticle, which provides several key advantages:

-

Steric Stabilization: The PEG layer creates a physical barrier that prevents the aggregation of nanoparticles, enhancing their colloidal stability.[2]

-

"Stealth" Properties: This hydrophilic shield reduces the opsonization of nanoparticles by plasma proteins, thereby enabling them to evade recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged circulation half-life in the bloodstream, increasing the probability of the nanoparticle reaching its target site.[2][4]

-

-

Terminal Amine Group (-NH2): This primary amine is the reactive handle of the molecule.[1] It serves as a versatile conjugation point for a wide array of molecules, allowing for the surface functionalization of nanoparticles.[1] This capability is central to the development of targeted drug delivery systems, diagnostic imaging agents, and other advanced nanomedicines.[5]

The Amine Group: A Gateway to Targeted Nanoparticles

The terminal primary amine group of DSPE-PEG(2000)-Amine is the key to unlocking the potential of nanoparticles for targeted applications. Its reactivity allows for the covalent attachment of various ligands that can direct the nanocarrier to specific cells, tissues, or subcellular compartments.[1]

Bioconjugation Chemistries

The most common and straightforward method for conjugating ligands to the amine group is through the formation of a stable amide bond.[6][7] This is typically achieved by reacting the amine group with an N-hydroxysuccinimide (NHS) ester-activated molecule.[6][7] The nucleophilic amine attacks the carbonyl group of the NHS ester, leading to the formation of a robust amide linkage and the release of the NHS group.[6][7]

This versatile chemistry enables the attachment of a wide range of targeting moieties, including:

-

Peptides and Proteins: Targeting peptides, such as RGD (arginine-glycine-aspartic acid), can be conjugated to direct nanoparticles to cells overexpressing specific integrins.[8] Antibodies or antibody fragments can be attached to target specific cell surface antigens.

-

Aptamers: These single-stranded nucleic acid molecules can be selected to bind with high affinity and specificity to a wide range of targets.

-

Small Molecules: Ligands like folic acid can be conjugated to target cancer cells that overexpress the folate receptor.[9]

-

Imaging Agents: Fluorescent dyes or contrast agents can be attached for in vivo imaging and diagnostic applications.[5]

Impact on Nanoparticle Properties: Quantitative Data

The incorporation of DSPE-PEG(2000)-Amine and its subsequent conjugation with targeting ligands can influence the physicochemical properties of nanoparticles. The following tables summarize representative data on how the composition of nanoparticles containing PEGylated lipids affects their size, polydispersity index (PDI), and zeta potential.

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000/Soluplus (10:1 w/w) | 36.5 | 0.900 | -28.5 | [10][11] |

| DSPE-PEG2000/Soluplus (5:1 w/w) | 80.8 | 0.644 | -29.2 | [10] |

| DSPE-PEG2000/Soluplus (4:1 w/w) | 128.1 | 0.295 | -28.1 | [10] |

| DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [10] |

| CPT-11/DSPE-mPEG2000 Micelles | 15.1 ± 0.8 | - | -4.6 ± 1.3 | [12] |

| Formulation | Encapsulation Efficiency (%) | Reference |

| CPT-11/DSPE-mPEG2000 Micelles | 90.0 ± 1.0 | [12] |

| Folate-PEG-DSPE nanoparticles for docetaxel | > 90 | [8] |

| 9-NC loaded FA-PEG-DSPE/MPEG-DSPE micelles | 97.6 | [8] |

| CSL3/DSPE-PEG LNPs for siRNA | ~80 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and functionalization of nanoparticles using DSPE-PEG(2000)-Amine. Below are protocols for key experimental procedures.

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG(2000)-Amine.[14]

Materials:

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

-

Cholesterol

-

DSPE-PEG(2000)-Amine

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a specific pore size (e.g., 100 nm) housed in an extruder assembly.

-

Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).[14]

-

-

Characterization:

-

Determine the particle size, PDI, and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

The final liposome suspension should be stored at 4°C.

-

Protocol 2: Conjugation of a Peptide to DSPE-PEG(2000)-Amine via NHS Ester Chemistry

This protocol outlines the steps for conjugating a peptide containing a primary amine to an NHS-ester activated DSPE-PEG derivative. A similar principle applies when starting with DSPE-PEG(2000)-Amine and an NHS-ester activated peptide.

Materials:

-

DSPE-PEG(2000)-NHS (or DSPE-PEG(2000)-Amine and an NHS-ester activated peptide)

-

Peptide with a primary amine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine (B1666218) solution)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the DSPE-PEG(2000)-NHS in anhydrous DMSO or DMF immediately before use to prevent hydrolysis of the NHS ester.[15]

-

Dissolve the amine-containing peptide in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the DSPE-PEG(2000)-NHS solution to the peptide solution with gentle stirring. A typical molar excess of the NHS-ester is used to drive the reaction to completion.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching:

-

Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to react with any unreacted NHS esters.

-

-

Purification:

-

Remove the unreacted peptide, lipid, and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or HPLC.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex processes involved in the creation and application of functionalized nanoparticles.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | TCI Deutschland GmbH [tcichemicals.com]

- 6. encapsula.com [encapsula.com]

- 7. encapsula.com [encapsula.com]

- 8. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: Critical Micelle Concentration of DSPE-PEG(2000)-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). Due to the limited availability of direct experimental data for the amine-terminated variant, this document focuses on the well-characterized parent molecule, DSPE-PEG(2000), and provides a scientifically grounded discussion on the expected influence of the terminal amine group on micellization.

Core Concepts: Understanding the Critical Micelle Concentration

The critical micelle concentration is a fundamental parameter of amphiphilic molecules like DSPE-PEG(2000)-Amine. It represents the concentration at which individual lipid molecules (unimers) in an aqueous solution begin to self-assemble into thermodynamically stable, colloidal aggregates known as micelles. This process is driven by the hydrophobic effect, where the hydrophobic DSPE tails are sequestered from the aqueous environment into the micellar core, while the hydrophilic PEG chains form a protective corona at the micelle-water interface. The CMC is a critical indicator of the stability of micelles upon dilution; a lower CMC value signifies greater stability.

Quantitative Data on the CMC of DSPE-PEG(2000)

While specific CMC values for DSPE-PEG(2000)-Amine are not extensively reported in peer-reviewed literature, the CMC of the closely related DSPE-PEG(2000) has been determined under various conditions. This data serves as a crucial baseline for understanding the aggregation behavior of its amine-functionalized derivative.

| Compound | Solvent/Buffer | Method | Critical Micelle Concentration (CMC) | Reference |

| DSPE-PEG(2000) | - | Fluorescence Spectroscopy with Pyrene (B120774) Probe | ~1 µM (1 x 10⁻⁶ M) | [1] |

| DSPE-PEG(2000) | Pure Water | Fluorescence Spectroscopy with DPH Probe | 10-20 µM | [2][3] |

| DSPE-PEG(2000) | HEPES Buffered Saline | Fluorescence Spectroscopy with DPH Probe | 0.5-1.0 µM | [2][3] |

| DSPE-PEG(2000) | Aqueous Dispersion | Spectrofluorimetry with Pyrene Probe | 18 µM (1.8 x 10⁻⁵ mol L⁻¹) | [4] |

| DSPE-PEG with various PEG lengths | - | Fluorescence Probe | 0.5-1.5 µM | [5] |

The significant difference in the CMC of DSPE-PEG(2000) between pure water and buffered saline highlights the influence of ionic strength on micelle formation. The presence of salts in the buffer screens the electrostatic repulsion between the negatively charged phosphate (B84403) groups of the DSPE, thereby favoring micellization and lowering the CMC.[2]

The Influence of the Terminal Amine Group on CMC

The terminal amine group of DSPE-PEG(2000)-Amine introduces a pH-responsive element to the hydrophilic PEG chain. The protonation state of this amine group, which is dependent on the pH of the surrounding medium, is expected to have a significant impact on the CMC.

At neutral and acidic pH (below the pKa of the primary amine, which is typically around 9-10), the terminal amine group will be protonated (-NH3+), imparting a positive charge to the terminus of the PEG chain. This positive charge will introduce electrostatic repulsion between the head groups of the DSPE-PEG(2000)-Amine molecules. This repulsion will oppose the hydrophobic forces driving micellization, leading to a higher CMC compared to the non-functionalized DSPE-PEG(2000) under similar conditions.

Conversely, at alkaline pH (above the pKa), the amine group will be deprotonated and neutral (-NH2). In this state, the electrostatic repulsion between the head groups will be diminished, and the CMC is expected to be closer to that of the non-functionalized DSPE-PEG(2000).

Caption: Logical relationship of pH's influence on DSPE-PEG(2000)-Amine's CMC.

Experimental Protocol: CMC Determination by Fluorescence Spectroscopy using a Pyrene Probe

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants and lipids. The hydrophobic fluorescent probe, pyrene, exhibits a characteristic change in its emission spectrum upon partitioning from a polar aqueous environment to the nonpolar, hydrophobic core of a micelle. This protocol outlines the steps for determining the CMC of DSPE-PEG(2000)-Amine.

Materials:

-

DSPE-PEG(2000)-Amine

-

Pyrene

-

High-purity water (e.g., Milli-Q)

-

Buffer of choice (e.g., Phosphate Buffered Saline - PBS, HEPES)

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Small glass vials with caps

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DSPE-PEG(2000)-Amine in the desired aqueous medium (high-purity water or buffer) at a concentration well above the expected CMC (e.g., 1 mg/mL).

-

Prepare a stock solution of pyrene in a volatile organic solvent such as acetone (B3395972) or methanol (B129727) at a concentration of approximately 1 x 10⁻³ M.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the DSPE-PEG(2000)-Amine stock solution in the same aqueous medium. The concentration range should span from well below to well above the expected CMC (e.g., from 1 x 10⁻⁷ M to 1 x 10⁻³ M).

-

To a series of clean, dry glass vials, add a small, fixed aliquot of the pyrene stock solution.

-

Evaporate the organic solvent completely by passing a gentle stream of nitrogen gas over the solution or by leaving the vials in a fume hood overnight. A thin film of pyrene should remain at the bottom of each vial. The final concentration of pyrene in the samples should be very low, typically around 1 x 10⁻⁶ M, to avoid excimer formation.

-

Add a fixed volume of each DSPE-PEG(2000)-Amine dilution to the vials containing the pyrene film.

-

Cap the vials and allow the solutions to equilibrate overnight at a constant temperature, protected from light, to ensure the complete partitioning of pyrene into the micelles.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to 334 nm.

-

Record the emission spectra of each sample from 350 nm to 500 nm.

-

Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which typically appear around 373 nm and 384 nm, respectively.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities of the third and first peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-PEG(2000)-Amine concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the derivative of the curve or by the intersection of the two linear portions of the plot representing the pre-micellar and post-micellar regions.

-

Caption: Workflow for determining the CMC using fluorescence spectroscopy.

Conclusion and Future Directions

This technical guide has summarized the available data on the critical micelle concentration of DSPE-PEG(2000) and provided a detailed protocol for its experimental determination. While a definitive CMC value for DSPE-PEG(2000)-Amine remains to be experimentally determined and published, the provided information allows researchers to make informed estimations based on the behavior of the parent molecule and the fundamental principles of physical chemistry. The pH-dependent charge of the terminal amine group is a key factor that must be considered in the design and application of drug delivery systems based on this lipid. Further studies are warranted to precisely quantify the CMC of DSPE-PEG(2000)-Amine under various pH and ionic strength conditions to facilitate its optimal use in the development of advanced nanomedicines.

References

- 1. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DSPE-PEG(2000)-Amine for Drug Delivery

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a cornerstone of modern drug delivery systems, particularly in the formulation of nanoparticles for therapeutic applications. This amphiphilic polymer is a synthetic phospholipid modified with a polyethylene (B3416737) glycol (PEG) spacer and a terminal primary amine group.[1] Its unique tripartite structure provides a versatile platform for creating advanced drug carriers like liposomes and lipid nanoparticles (LNPs).[1] The DSPE component serves as a hydrophobic lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer.[2] The PEG(2000) chain acts as a hydrophilic, flexible spacer that confers "stealth" characteristics, enhancing systemic circulation time.[3][4] Critically, the terminal amine group provides a reactive handle for the covalent attachment of various molecules, enabling the development of targeted and multifunctional nanomedicines.[2][5] This guide offers a technical overview of DSPE-PEG(2000)-Amine, focusing on its properties, experimental applications, and the biological pathways it influences.

Section 1: Core Concepts and Physicochemical Properties

DSPE-PEG(2000)-Amine is prized for its well-defined structure, which translates to predictable behavior in formulation and biological systems. The distearoyl (18:0) lipid chains of the DSPE anchor provide high stability due to their saturated nature, while the PEG chain, with an average molecular weight of 2000 Daltons, offers an optimal balance of stealth properties and nanoparticle stability.[4][6] The terminal amine group is the key to its utility in creating targeted systems, allowing for straightforward conjugation chemistry.[7]

Table 1: Physicochemical Properties of DSPE-PEG(2000)-Amine

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | [2] |

| DSPE-PEG-NH2, MW 2000 | [8] | |

| CAS Number | 474922-26-4 | [2][7][8] |

| Average Molecular Weight | ~2790.52 g/mol (Varies with PEG polydispersity) | [2] |

| Molecular Formula | C132H266N3O54P (Representative) | [2] |

| Appearance | White to off-white crystalline solid | [8][9] |

| Purity | ≥95-99% | [2][7][9] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) (~20 mg/mL) and chloroform (B151607). Forms micelles in aqueous media. | [2][9] |

| Storage Conditions | -20°C, protect from light and moisture. |[2][8][9] |

Section 2: Role and Application in Drug Delivery Systems

The primary function of DSPE-PEG(2000)-Amine in drug delivery is to serve as a versatile surface-modifying agent for lipid-based nanoparticles. Its incorporation into formulations imparts several critical advantages.

The "Stealth" Effect and Prolonged Circulation: The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen.[10][11] By reducing opsonization, PEGylation significantly prolongs the circulation half-life of the nanocarrier, allowing for greater accumulation in target tissues, particularly tumors, via the Enhanced Permeability and Retention (EPR) effect.[3][4]

Targeted Drug Delivery via Amine Functionalization: The terminal primary amine is a nucleophilic group that can readily react with various electrophilic moieties to form stable covalent bonds. A common and efficient strategy is its reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide linkage.[5] This allows for the conjugation of targeting ligands—such as antibodies, peptides, or aptamers—to the nanoparticle surface. These ligands can then bind to specific receptors overexpressed on diseased cells, enhancing cellular uptake and delivering the therapeutic payload with high precision while minimizing off-target effects.[4][7]

Section 3: Key Experimental Protocols

This section provides standardized, foundational protocols for researchers beginning to work with DSPE-PEG(2000)-Amine.

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration The thin-film hydration method is a robust and widely used technique for preparing liposomes.[12]

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids in an organic solvent (e.g., chloroform or a chloroform:methanol mixture). An example lipid composition is provided in Table 2.

-

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Size Reduction (Homogenization): To obtain a uniform size distribution, the resulting multilamellar vesicles are typically downsized. This can be achieved by probe sonication or, more commonly, by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Table 2: Example Lipid Composition for Targeted Liposomes

| Lipid Component | Molar Ratio (%) | Purpose |

|---|---|---|

| DSPC | 55% | Main structural lipid (high stability) |

| Cholesterol | 40% | Stabilizes the lipid bilayer |

| DSPE-PEG(2000)-Amine | 5% | Stealth coating and conjugation point |

Protocol 2: Surface Functionalization with a Targeting Peptide This protocol outlines the conjugation of an NHS-ester-activated peptide to the amine-functionalized liposomes prepared above.

-

Reagent Preparation: Dissolve the NHS-ester peptide in a suitable buffer, such as DMSO, to create a stock solution. The liposome formulation should be in a buffer with a pH of 7.4-8.0 to ensure the primary amine is deprotonated and reactive.

-

Conjugation Reaction: Add the peptide stock solution to the liposome suspension at a specific molar ratio (e.g., 10:1 peptide to DSPE-PEG-Amine).

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Purification: Remove unconjugated peptide and other reactants. This is typically achieved by dialysis against the formulation buffer using a membrane with a high molecular weight cutoff (e.g., 10 kDa) or by size exclusion chromatography.[13]

Protocol 3: Characterization of Functionalized Nanoparticles Proper characterization is essential to ensure the quality and consistency of the nanoparticle formulation.

Table 3: Key Characterization Parameters and Methodologies

| Parameter | Method | Expected Outcome for a Successful Formulation |

|---|---|---|

| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Diameter typically 80-150 nm. PDI < 0.2 indicates a monodisperse population.[3] |

| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering (ELS) | Slightly negative or near-neutral due to the PEG shield. A significant change post-conjugation can indicate success.[3] |

| Morphology | Transmission Electron Microscopy (TEM) | Visualization of spherical, unilamellar vesicles.[12] |

| Conjugation Efficiency | Spectroscopic Assays (e.g., BCA for proteins) or Chromatography (HPLC) | Quantifies the amount of ligand successfully attached to the nanoparticle surface. |

Section 4: Cellular Interaction and Intracellular Fate

Understanding how DSPE-PEG(2000)-Amine-modified nanoparticles interact with cells is crucial for designing effective therapies.

Mechanisms of Cellular Uptake: While the PEG layer reduces non-specific uptake, nanoparticles functionalized with targeting ligands are internalized primarily through receptor-mediated endocytosis.[10] Upon binding of the ligand to its cell-surface receptor, the cell membrane invaginates to form a vesicle that engulfs the nanoparticle. The specific endocytic pathway can vary but often involves clathrin-mediated endocytosis.[3][14]

Intracellular Trafficking and Endosomal Escape: Once internalized, the nanoparticle is enclosed within an early endosome. This endosome matures, and its internal pH drops. For the therapeutic payload to reach its site of action in the cytosol or nucleus, the nanoparticle must escape the endosome before it fuses with a lysosome, where harsh enzymes would degrade the cargo.[11] This "endosomal escape" is a major bottleneck in drug delivery. The design of the nanoparticle and its payload can be modified to include components that facilitate this escape, such as pH-responsive lipids or fusogenic peptides.

Conclusion: DSPE-PEG(2000)-Amine is an enabling technology in the field of drug delivery. Its well-defined amphiphilic structure, combined with the steric shielding properties of PEG and the reactive potential of a terminal amine, provides a powerful and flexible platform for nanoparticle formulation. By facilitating prolonged circulation and offering a straightforward method for attaching targeting moieties, it allows researchers to design sophisticated nanocarriers that can deliver therapeutic agents with improved efficacy and reduced toxicity. A thorough understanding of its properties and the experimental methodologies for its use is fundamental for any scientist or developer working at the forefront of nanomedicine.

References

- 1. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]

- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochempeg.com [biochempeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles. [sonar.ch]

A Technical Guide to PEGylation with DSPE-PEG(2000)-Amine: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of PEGylation utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). This versatile phospholipid-polymer conjugate is a cornerstone in the development of advanced drug delivery systems, offering profound benefits in enhancing the therapeutic efficacy of a wide range of molecules. This document provides a comprehensive overview of its structure and function, detailed experimental protocols, and quantitative data to support researchers in their drug development endeavors.

Core Concepts of DSPE-PEG(2000)-Amine PEGylation

DSPE-PEG(2000)-Amine is a heterobifunctional molecule that plays a crucial role in the surface functionalization of liposomes and lipid nanoparticles.[1] Its unique structure is comprised of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A hydrophobic lipid anchor with two saturated 18-carbon stearoyl chains. This portion of the molecule readily inserts into the lipid bilayer of nanoparticles, ensuring stable incorporation.[2] The high phase transition temperature of DSPE contributes to the formation of rigid and stable lipid bilayers, which are essential for protecting encapsulated therapeutic agents and enabling controlled drug release.[2]

-

Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with an average molecular weight of 2000 Daltons.[1] The PEG moiety forms a "stealth" coating on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins. This evasion of the mononuclear phagocyte system prolongs the circulation time of the nanocarrier in the bloodstream, a critical factor for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3]

-

Terminal Amine Group (-NH2): A reactive primary amine at the distal end of the PEG chain. This functional group serves as a versatile handle for the covalent attachment of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and other functional moieties.[1] This allows for the customization of nanoparticles for specific therapeutic applications.

The process of incorporating DSPE-PEG(2000)-Amine into a nanoparticle formulation and subsequently conjugating a molecule to its amine terminus is a cornerstone of modern nanomedicine design.

Physicochemical Properties and Characterization

The physicochemical properties of nanoparticles formulated with DSPE-PEG(2000)-Amine are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |

| 10:1 | 36.5 | -28.5 | 0.900 |

| 5:1 | 80.8 | -29.2 | 0.644 |

| 4:1 | 128.1 | -28.1 | 0.295 |

| 1:1 | 116.6 | -13.7 | 0.112 |

| DSPE-PEG2000 alone | 52.0 | -38.0 | 0.952 |

| Soluplus alone | 61.8 | -11.1 | 0.095 |

Table 1: Example data for nanoparticles prepared using DSPE-PEG2000 and Soluplus at various weight ratios, demonstrating how formulation affects size and zeta potential.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG(2000)-Amine.

Liposome Formulation using the Lipid Film Hydration Method

This protocol describes the formation of empty liposomes containing DSPE-PEG(2000)-Amine.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

DSPE-PEG(2000)-Amine

-

Chloroform (B151607) or a chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Film Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask in a water bath set above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

-

Size Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

Liposome formulation workflow.

Conjugation of a Targeting Ligand via NHS Ester Chemistry

This protocol details the conjugation of a molecule containing a primary amine to DSPE-PEG(2000)-NHS (an activated form of DSPE-PEG). The principle is directly applicable to reacting an NHS-ester activated molecule with the amine on DSPE-PEG(2000)-Amine.[5]

Materials:

-

DSPE-PEG(2000)-Amine

-

N-Hydroxysuccinimide (NHS) ester of the targeting ligand

-

Reaction buffer (e.g., PBS pH 7.4-8.0)

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Reaction Setup: Dissolve the DSPE-PEG(2000)-Amine and the NHS ester of the targeting ligand in the reaction buffer. The molar ratio of the reactants should be optimized for the specific application.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring. The primary amine on the DSPE-PEG(2000)-Amine will nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS.[6]

-

Purification: Remove the unreacted ligand and byproducts by a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.[7] SEC separates molecules based on their size, with the larger PEGylated conjugate eluting before the smaller, unreacted components.[7]

NHS ester conjugation pathway.

Characterization of PEGylated Nanoparticles

3.3.1. Particle Size and Zeta Potential Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of nanoparticles. Zeta potential measurement determines the surface charge, which is an indicator of colloidal stability.[2]

-

Protocol:

-

Dilute the nanoparticle suspension in an appropriate buffer to avoid multiple scattering effects.

-

Transfer the sample to a suitable cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, PDI, and zeta potential.[8]

-

3.3.2. Quantification of PEGylation

-

Principle: The extent of PEGylation can be indirectly quantified by measuring the reduction in free primary amines on the nanoparticle surface after conjugation. The trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method for this purpose.[9]

-

Protocol:

-

React both the unconjugated (amine-functionalized) and conjugated nanoparticles with TNBS reagent.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength.

-

A decrease in absorbance in the conjugated sample compared to the unconjugated control indicates successful PEGylation. The degree of PEGylation can be estimated by comparing the reduction in free amines.[9]

-

Purification of PEGylated Conjugates

The removal of unreacted PEG and other byproducts is a critical step in the production of a pure PEGylated product. Several chromatographic techniques are commonly employed.

| Purification Method | Principle of Separation | Advantages | Disadvantages |

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Efficient removal of low molecular weight byproducts and unreacted PEG.[7][] | May not separate PEGylated species with similar sizes. |

| Ion Exchange Chromatography (IEX) | Net charge | High capacity and selectivity; can separate positional isomers if PEGylation alters the net charge.[][11] | Only effective if there is a significant change in the isoelectric point (pI) upon PEGylation.[7] |

| Reversed-Phase Chromatography (RP-HPLC) | Hydrophobicity | High resolution; can separate species with different degrees of PEGylation.[7][] | Can be denaturing for some proteins. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can be a good supplementary method to IEX.[] | Relatively low capacity and resolution.[] |

Conclusion

DSPE-PEG(2000)-Amine is a powerful and versatile tool in the field of drug delivery. Its unique tripartite structure allows for stable incorporation into lipid-based nanocarriers, provides a "stealth" shield for extended circulation, and offers a reactive handle for the attachment of targeting moieties. A thorough understanding of the principles of PEGylation with this reagent, coupled with robust experimental protocols for formulation, conjugation, and characterization, is essential for the successful development of next-generation nanomedicines. This guide provides a foundational framework to aid researchers in harnessing the full potential of DSPE-PEG(2000)-Amine in their therapeutic innovations.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. encapsula.com [encapsula.com]

- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. creativepegworks.com [creativepegworks.com]

- 11. biopharminternational.com [biopharminternational.com]

A Comprehensive Technical Guide to the Solubility and Stability of DSPE-PEG(2000)-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine). This functionalized lipid is a critical component in the development of drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs) for therapeutic and diagnostic applications. Understanding its physicochemical properties is paramount for successful formulation design and ensuring the efficacy and safety of the final product.

Solubility Profile

The solubility of DSPE-PEG(2000)-Amine is dictated by its amphiphilic nature, possessing a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a terminal amine group. This structure allows for its dispersion in aqueous media and solubility in certain organic solvents.

Organic Solvents

DSPE-PEG(2000)-Amine exhibits good solubility in a range of organic solvents, which is essential for its initial handling and the preparation of lipid stock solutions. The table below summarizes the reported solubility data.

| Solvent | Concentration (mg/mL) | Remarks |

| Ethanol | ~20[1][2] | May require sonication for complete dissolution.[3] |

| Dimethylformamide (DMF) | ~11[1][2] | |

| Chloroform:Methanol (85:15 v/v) | 5[4] | |

| Dimethyl Sulfoxide (DMSO) | ~7.14[3] | Requires sonication and warming to 60°C.[3] One source reports insolubility, which may depend on the specific salt form of the lipid.[4] |

Aqueous Media

The hydrophilic PEG chain enhances the dispersibility of DSPE-PEG(2000)-Amine in aqueous solutions, a critical factor for its use in biomedical applications.[4] While it does not form a true solution in the traditional sense, it self-assembles into micelles above its critical micelle concentration (CMC) to form stable colloidal suspensions. The terminal amine group provides a positive charge under certain pH conditions, further influencing its behavior in aqueous environments.

Stability Profile

The stability of DSPE-PEG(2000)-Amine is a critical parameter that can impact the shelf-life of both the raw material and the final formulated product. The primary degradation pathway is the hydrolysis of the ester bonds in the DSPE anchor.

Storage and Handling

For long-term storage, DSPE-PEG(2000)-Amine should be kept at -20°C, where it can remain stable for at least one to four years.[1][4] It is important to protect the compound from moisture and light, as it is hygroscopic.[4] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation. When preparing stock solutions, it is recommended to use a solvent purged with an inert gas.[1]